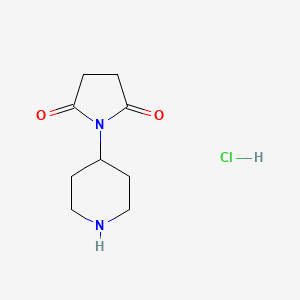![molecular formula C12H16ClNO2 B2741684 [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride CAS No. 2059910-96-0](/img/structure/B2741684.png)
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride” is a chemical compound with the CAS Number: 2059910-96-0 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-9-11(7-8-13-9)15-12(14)10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8H2,1H3;1H/t9-,11+;/m0./s1 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H16ClNO2 . It is a powder at room temperature .Applications De Recherche Scientifique
Heterometallic Clusters and Magnetic Relaxation
Research by Wang et al. (2013) on heterometallic octanuclear clusters involving rare earth benzoate and nickel perchlorate explores the synthesis and magnetic properties of these clusters, which may indirectly relate to the structural manipulation of benzoate derivatives for applications in magnetic materials and sensors (Wang et al., 2013).
Synthesis of Organic Compounds
A study by Graham, Horning, and MacMillan (2012) outlines the preparation of specific imidazolidin-4-ones, demonstrating the synthesis techniques relevant to creating complex organic molecules, which could provide a framework for synthesizing or modifying molecules similar to the one (Graham, Horning, & MacMillan, 2012).
Spectroelectrochemical Characterization
Almeida et al. (2017) describe the synthesis and characterization of a pyrrole derivative, showcasing methods for electrochemical analysis and applications in sensing technologies. This research highlights the potential for functionalized benzoates in electrochemical applications (Almeida et al., 2017).
Aldose Reductase Inhibitors
Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives as aldose reductase inhibitors, a study that indicates the potential pharmaceutical applications of benzoate derivatives in treating diabetic complications (Saeed et al., 2014).
Crystal Engineering
Johnstone et al. (2010) investigated methyl 2-(carbazol-9-yl)benzoate under high pressure to induce a phase transition, showcasing the application of benzoate compounds in materials science and crystal engineering (Johnstone et al., 2010).
Corrosion Inhibition
Arrousse et al. (2021) examined the synthesis and application of methyl and ethyl benzoates as corrosion inhibitors for mild steel, highlighting the utility of benzoate derivatives in industrial applications (Arrousse et al., 2021).
Mécanisme D'action
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound is not intended for human or veterinary use and is for research use only . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Orientations Futures
The future directions for “[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride” would largely depend on the results of ongoing research and development efforts. Given its unique structure, it may have potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis .
Propriétés
IUPAC Name |
[(2S,3R)-2-methylpyrrolidin-3-yl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9-11(7-8-13-9)15-12(14)10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPLABECIVUCS-QLSWKGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)
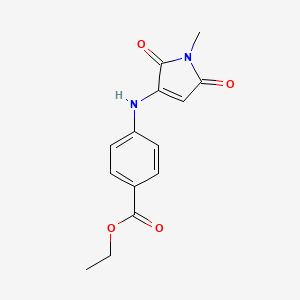
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
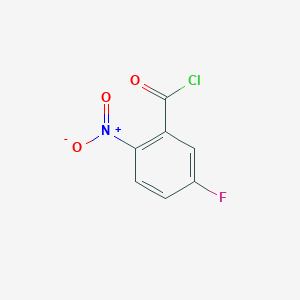
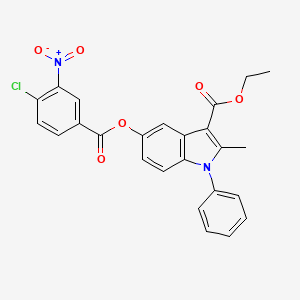
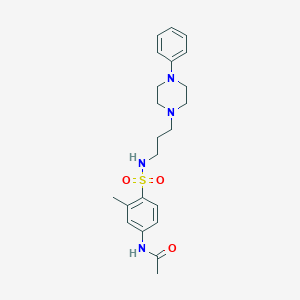


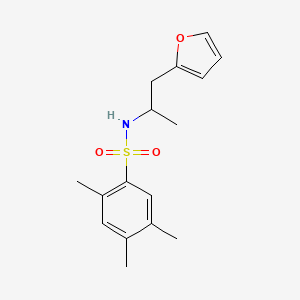
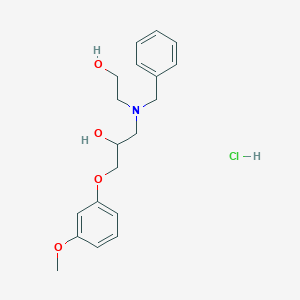
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)
